molecular formula C10H6N4O2 B8239986 4-(5-nitro-1H-imidazol-2-yl)benzonitrile

4-(5-nitro-1H-imidazol-2-yl)benzonitrile

Cat. No.: B8239986
M. Wt: 214.18 g/mol
InChI Key: KZNRCMRRJLELAZ-UHFFFAOYSA-N
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Description

4-(5-Nitro-1H-imidazol-2-yl)benzonitrile is a nitro-functionalized benzimidazole derivative characterized by a nitrile group at the para position of the benzene ring and a nitro group at the 5-position of the imidazole moiety. Its molecular formula is C₁₀H₆N₄O₂, with a molecular weight of 214.18 g/mol. The compound’s structure combines the electron-withdrawing nitro group, which enhances reactivity in electrophilic substitution reactions, and the nitrile group, which serves as a versatile functional handle for further derivatization (e.g., forming amides or triazoles) .

Properties

IUPAC Name

4-(5-nitro-1H-imidazol-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c11-5-7-1-3-8(4-2-7)10-12-6-9(13-10)14(15)16/h1-4,6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNRCMRRJLELAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=C(N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Suzuki-Miyaura Cross-Coupling

The most robust method involves bromination of 4(5)-nitroimidazole followed by regioselective cross-coupling.

Bromination of 4(5)-Nitroimidazole

Treatment of 4(5)-nitroimidazole with elemental bromine (3 equiv.) in aqueous NaHCO₃ at 65°C for 6 hours yields 2,4-dibromo-5-nitro-1H-imidazole (80% yield). This reaction proceeds via electrophilic aromatic substitution, with bromine preferentially attacking the electron-deficient positions 2 and 4 due to the nitro group’s meta-directing effects.

Suzuki-Miyaura Coupling at Position 2

The dibrominated intermediate undergoes palladium-catalyzed cross-coupling with 4-cyanophenylboronic acid. Optimized conditions include:

  • Catalyst : Pd(PPh₃)₄ (4 mol%)

  • Base : Na₂CO₃ (3 equiv.)

  • Solvent : DME/EtOH/H₂O (4:1:1)

  • Temperature : 80°C, 12 hours

This step substitutes the bromine at position 2, yielding 2-(4-cyanophenyl)-4-bromo-5-nitro-1H-imidazole (75–85% yield). Regioselectivity arises from the greater reactivity of position 2 due to reduced steric hindrance.

Dehalogenation at Position 4

Removing the residual bromine at position 4 necessitates mild reducing conditions to preserve the nitro group. Catalytic transfer hydrogenation with ammonium formate and 10% Pd/C in methanol (25°C, 2 hours) achieves 90% conversion to the target compound.

Key Data :

StepConditionsYield (%)
BrominationBr₂, NaHCO₃, H₂O, 65°C, 6 h80
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/EtOH/H₂O85
DehalogenationNH₄HCO₂, Pd/C, MeOH, 25°C90

Three-Component Condensation with Post-Synthetic Nitration

An alternative route adapts CuI-catalyzed imidazole synthesis, though nitration introduces challenges.

Imidazole Formation

Reacting 4-cyanobenzaldehyde (1 mmol), benzil (1 mmol), and NH₄OAc (3 mmol) with CuI (15 mol%) in refluxing BuOH (7 mL, 20 minutes) yields 2-(4-cyanophenyl)-4,5-diphenyl-1H-imidazole (88% yield).

Nitration at Position 5

Nitrating the intermediate with fuming HNO₃ (2 equiv.) in H₂SO₄ at 0°C for 1 hour introduces the nitro group. However, regioselectivity is poor, yielding a 3:1 mixture of 5-nitro and 4-nitro isomers (combined 70% yield). Chromatographic separation is required.

Limitations :

  • Low regioselectivity during nitration.

  • Multi-step purification reduces overall efficiency.

Mechanistic Insights

Cross-Coupling Pathway

The Suzuki-Miyaura reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The electron-withdrawing nitro group enhances electrophilicity at position 2, favoring coupling at this site.

Nitration Challenges

Electrophilic nitration of imidazoles is inherently difficult due to the ring’s electron-deficient nature. Position 5 is favored due to conjugation with the nitro group, but competing reactions at position 4 are common.

Comparative Analysis of Methods

ParameterCross-Coupling RouteThree-Component Route
Total Yield (%)61 (over 3 steps)62 (over 2 steps)
RegioselectivityHighModerate
Purification ComplexityModerateHigh
ScalabilityExcellentLimited

Optimization Strategies

Solvent Effects in Suzuki Coupling

Polar aprotic solvents (e.g., DMF) reduce yields (<50%) due to catalyst deactivation, while DME/EtOH/H₂O mixtures enhance solubility and stability.

Catalyst Screening for Dehalogenation

Pd/C outperforms PtO₂ in retaining the nitro group, with >90% selectivity observed under hydrogenation conditions .

Chemical Reactions Analysis

Types of Reactions

4-(5-nitro-1H-imidazol-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-nitro-1H-imidazol-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-nitro-1H-imidazol-2-yl)benzonitrile is primarily related to its nitroimidazole moiety. Nitroimidazoles are known to undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA. This makes them effective against anaerobic bacteria and certain cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Imidazole Molecular Formula Molecular Weight Key Features/Applications
This compound 5-Nitro C₁₀H₆N₄O₂ 214.18 Nitro group enhances electron-withdrawing effects; potential antimicrobial agent .
4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile 4,5-Diphenyl, sulfanylmethyl C₂₃H₁₈N₄S 394.48 Increased lipophilicity due to phenyl groups; sulfur atom may improve metabolic stability.
4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzonitrile Benzo[d][1,3]dioxol-5-yl, pyridin-2-yl C₂₂H₁₄N₄O₂ 366.37 Electron-rich aromatic systems (dioxolane, pyridine) enhance π-π stacking in binding interactions.
4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile 3-(4-Hydroxybutyl), thioxoimidazolidin, trifluoromethyl C₁₇H₁₈F₃N₃O₂S 385.4 Thioxo and trifluoromethyl groups improve metabolic stability; potential kinase inhibitor.
4-{4-(1-Methyl-1H-pyrazol-4-yl)-1-[2-(4-methyl-1H-1,3-triazol-1-yl)ethyl]-1H-imidazol-5-yl}benzonitrile 1-Methylpyrazol-4-yl, triazolylethyl C₁₉H₁₈N₈ 358.41 Heterocyclic substituents (pyrazole, triazole) enable coordination chemistry and kinase inhibition.

Electronic and Reactivity Differences

  • Nitro Group vs. Sulfanyl/Phenyl Groups: The nitro group in this compound is strongly electron-withdrawing, polarizing the imidazole ring and making it reactive toward nucleophilic attack.
  • Nitrile vs. Trifluoromethyl : The nitrile group in the target compound allows for facile conversion to amines or carboxylic acids, whereas the trifluoromethyl group in Compound provides metabolic resistance and electronegativity, influencing binding affinity in drug-receptor interactions .

Spectral Characterization

  • 1H NMR : The target compound’s aromatic protons resonate at δ 8.32–7.39 ppm (similar to Compound ), while the trifluoromethyl group in Compound causes upfield shifts due to electron-withdrawing effects .
  • Mass Spectrometry : The nitrile group in all compounds produces a distinct [M+H]+ peak, with molecular weights confirmed via HRMS (e.g., 203.0572 for Compound vs. 214.18 for the target) .

Q & A

Q. What are the common synthetic routes for 4-(5-nitro-1H-imidazol-2-yl)benzonitrile, and how are reaction conditions optimized?

The synthesis typically involves coupling a nitroimidazole precursor with a benzonitrile derivative. Key steps include:

  • Nitroimidazole preparation : Starting from 5-nitro-1H-imidazole, nitration or functionalization is performed under controlled acidic conditions (e.g., HNO₃/H₂SO₄).
  • Cross-coupling : Suzuki-Miyaura or Ullmann-type couplings are employed to attach the benzonitrile moiety. Catalysts like Pd(PPh₃)₄ and ligands (e.g., bipyridine) enhance efficiency .
  • Optimization : Solvent choice (DMF or THF), temperature (80–120°C), and reaction time (12–24 hrs) are critical for yield improvement. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are used to characterize this compound, and what key data are obtained?

  • 1H/13C NMR : Assigns proton environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm) and carbon types (nitrile carbon at ~110 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C-N bond in imidazole: ~1.32 Å) and torsion angles, validated using SHELX software .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 243.08) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Kinase inhibition assays : Measures IC₅₀ values using ATP-binding competition in enzyme-linked immunosorbent assays (ELISA) .
  • Antimicrobial screening : Disk diffusion assays against E. coli or S. aureus assess zone-of-inhibition diameters .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize synthesis pathways?

  • DFT calculations : Model transition states for cross-coupling reactions to identify energy barriers (e.g., B3LYP/6-31G* level). Solvent effects are simulated using COSMO-RS .
  • Molecular docking : Predicts binding affinities to biological targets (e.g., kinase active sites) via AutoDock Vina, guiding structural modifications .

Q. What strategies resolve crystallographic data discrepancies during structure refinement?

  • SHELXL refinement : Adjusts parameters like thermal displacement (Uᵢₛₒ) and occupancy factors. R-factors below 5% indicate high accuracy .
  • Twinned data handling : Uses HKL-2/3 to deconvolute overlapping reflections in cases of crystal twinning .

Q. How does substituent variation on the imidazole ring affect electronic properties and bioactivity?

  • Electron-withdrawing groups (e.g., NO₂) : Increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., cysteine in kinases) .
  • Hammett constants (σ) : Correlate substituent effects with reaction rates (e.g., σₚ for nitro: +1.27) in SNAr reactions .

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